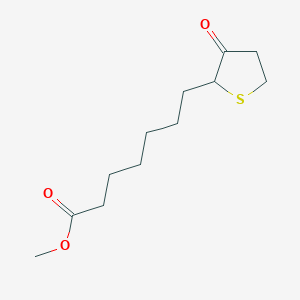![molecular formula C10H8N4O2 B14496696 6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-05-4](/img/structure/B14496696.png)
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyridine-2-carbaldehyde with pyrimidine-2,4-dione derivatives. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano derivative.
Cyclization: The cyano derivative is then cyclized with ammonium chloride in ethanol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
化学反応の分析
Types of Reactions
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like TMSCN and various amines.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine derivatives.
科学的研究の応用
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anti-tubercular agent
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase .
類似化合物との比較
Similar Compounds
Pyrimidopyrimidines: These compounds feature two fused pyrimidine rings and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one share structural similarities and are used in similar applications.
Uniqueness
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both pyridine and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for diverse applications in various fields.
特性
CAS番号 |
62879-05-4 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC名 |
6-(pyridin-2-ylmethylideneamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O2/c15-9-5-8(13-10(16)14-9)12-6-7-3-1-2-4-11-7/h1-6H,(H2,13,14,15,16) |
InChIキー |
MMKXSZQQXFSGBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C=NC2=CC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)






![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
